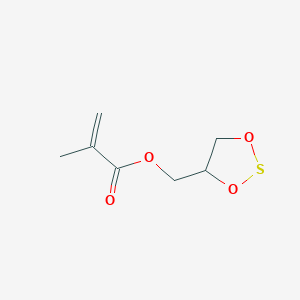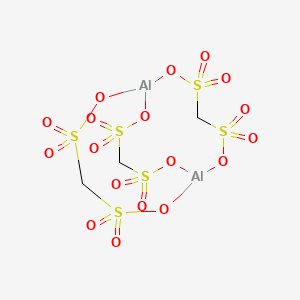
3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives It is characterized by the presence of a p-chlorophenyl group, a dimethylaminoethyl side chain, and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Introduction of the p-Chlorophenyl Group: The p-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using p-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain can be attached through an alkylation reaction using dimethylamine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- Ethyl 3-(2-chlorophenyl)propanoate
- Bis-(p-chlorophenyl)phenylphosphine oxide
Uniqueness
3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is unique due to its specific structural features, such as the combination of the isoxazole ring with the p-chlorophenyl and dimethylaminoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
6076-04-6 |
|---|---|
Fórmula molecular |
C13H16Cl2N2O |
Peso molecular |
287.18 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H15ClN2O.ClH/c1-16(2)8-7-12-9-13(15-17-12)10-3-5-11(14)6-4-10;/h3-6,9H,7-8H2,1-2H3;1H |
Clave InChI |
JSXKORXAQASWID-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCC1=CC(=NO1)C2=CC=C(C=C2)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
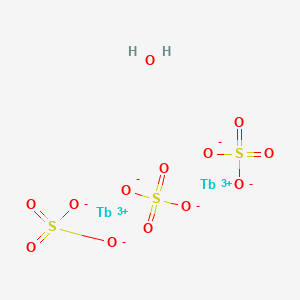
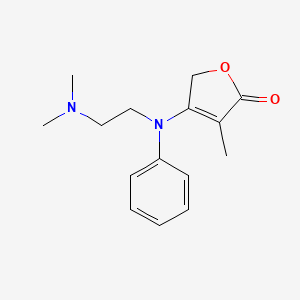
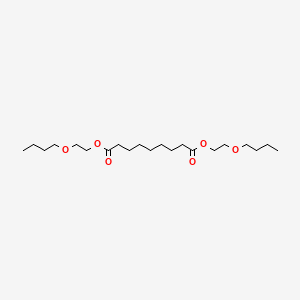
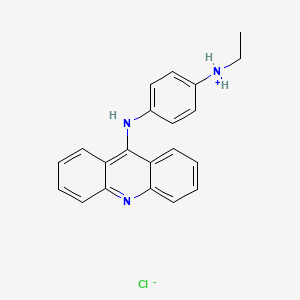
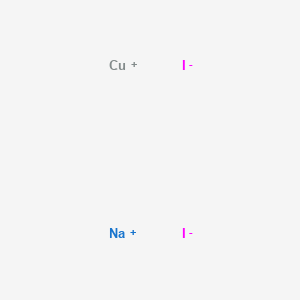
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
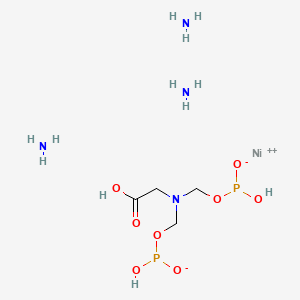
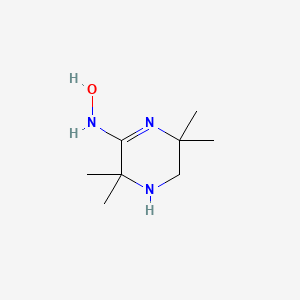

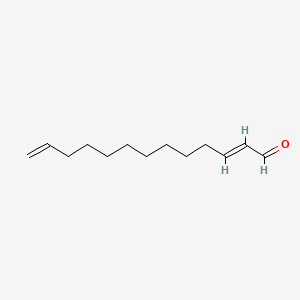
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)
